2-(4-(Benzyloxy)-3-nitrophenyl)oxirane
CAS No.: 51582-41-3
Cat. No.: VC20772713
Molecular Formula: C15H13NO4
Molecular Weight: 271.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51582-41-3 |
|---|---|
| Molecular Formula | C15H13NO4 |
| Molecular Weight | 271.27 g/mol |
| IUPAC Name | 2-(3-nitro-4-phenylmethoxyphenyl)oxirane |
| Standard InChI | InChI=1S/C15H13NO4/c17-16(18)13-8-12(15-10-20-15)6-7-14(13)19-9-11-4-2-1-3-5-11/h1-8,15H,9-10H2 |
| Standard InChI Key | MOGUBMMGIJLRHQ-UHFFFAOYSA-N |
| SMILES | C1C(O1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
| Canonical SMILES | C1C(O1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)[N+](=O)[O-] |
Introduction
2-(4-(Benzyloxy)-3-nitrophenyl)oxirane is a versatile chemical intermediate that plays a significant role in organic synthesis, particularly in the pharmaceutical industry. It is characterized by its unique structure, which includes an oxirane (epoxy) ring attached to a nitrophenyl ring with a benzyloxy substituent. This arrangement of functional groups allows for a variety of chemical transformations, making it a valuable compound in synthetic chemistry .
Synthesis Methods
The synthesis of 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane typically involves the epoxidation of a suitable precursor. A common method employed is the Darzens reaction, where an aldehyde or ketone reacts with a haloester in the presence of a base to form the oxirane ring. This method can yield the desired compound efficiently under controlled conditions.
Applications
2-(4-(Benzyloxy)-3-nitrophenyl)oxirane has significant applications in various fields:
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Pharmaceutical Industry: It is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as formoterol, a bronchodilator used in treating asthma and chronic obstructive pulmonary disease (COPD).
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Pesticides and Dyes: The compound can be utilized in the synthesis of pesticides and dyes due to its reactive nature .
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Catalyst and Solvent: It may also serve as a catalyst or solvent in certain chemical reactions .
Chemical Reactions and Mechanisms
The oxirane ring in 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane is highly reactive and can undergo ring-opening reactions with nucleophiles. These reactions are influenced by the presence of other functional groups, such as the nitro and benzyloxy substituents. The compound's interaction with biological molecules can lead to modifications in cellular components, as the nitro group can undergo reduction to form reactive intermediates.
Research Findings and Future Directions
Research on 2-(4-(Benzyloxy)-3-nitrophenyl)oxirane highlights its potential in organic synthesis and medicinal chemistry. Future studies may focus on optimizing its synthesis methods and exploring new applications in drug development and other chemical industries. The compound's versatility and reactivity make it an attractive candidate for further investigation in various scientific domains .
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